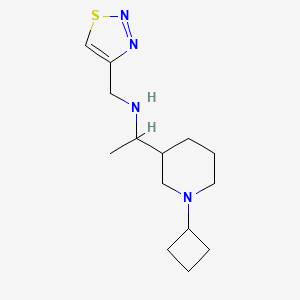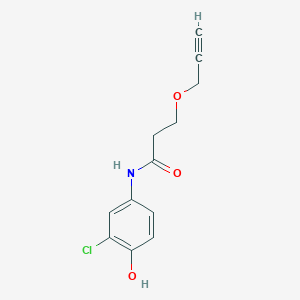
1-(1-cyclobutylpiperidin-3-yl)-N-(thiadiazol-4-ylmethyl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-cyclobutylpiperidin-3-yl)-N-(thiadiazol-4-ylmethyl)ethanamine is a chemical compound that has recently gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as CTME and is known for its ability to interact with various receptors in the brain, making it a promising candidate for pharmacological research.
作用機序
CTME works by modulating the activity of various neurotransmitters in the brain. It has been found to act as a partial agonist at the dopamine D2 receptor, which is involved in the regulation of mood and motivation. Additionally, CTME has been found to act as an agonist at the serotonin 5-HT1A receptor, which is involved in the regulation of anxiety and stress.
Biochemical and Physiological Effects
CTME has been shown to have a number of biochemical and physiological effects. It has been found to increase the release of dopamine in the brain, which can lead to an increase in motivation and pleasure. Additionally, CTME has been found to decrease the release of serotonin, which can lead to a decrease in anxiety and stress.
実験室実験の利点と制限
One of the main advantages of CTME is its ability to interact with multiple receptors in the brain, making it a versatile tool for research. Additionally, CTME has been found to have a relatively low toxicity, making it a safe compound for use in laboratory experiments. However, one limitation of CTME is that it has a relatively short half-life, meaning that its effects may be short-lived.
将来の方向性
There are a number of potential future directions for research on CTME. One area of interest is the development of CTME-based drugs for the treatment of depression, anxiety, and addiction. Additionally, further research is needed to fully understand the mechanism of action of CTME and its interactions with various receptors in the brain. Finally, there is potential for CTME to be used as a tool in neuroscience research, helping to further our understanding of the brain and its functions.
合成法
The synthesis of CTME involves the reaction of 1-cyclobutylpiperidine-3-carboxylic acid with thiadiazol-4-ylmethylamine, followed by the reduction of the resulting amide using sodium borohydride. The final product is obtained through the alkylation of the amine with 2-chloroethylamine hydrochloride.
科学的研究の応用
CTME has been found to interact with various receptors in the brain, including the dopamine D2 receptor, the serotonin 5-HT1A receptor, and the α2-adrenergic receptor. This makes it a promising candidate for research into the treatment of various neurological disorders, including depression, anxiety, and addiction.
特性
IUPAC Name |
1-(1-cyclobutylpiperidin-3-yl)-N-(thiadiazol-4-ylmethyl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4S/c1-11(15-8-13-10-19-17-16-13)12-4-3-7-18(9-12)14-5-2-6-14/h10-12,14-15H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBIJKZKMKEKIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)C2CCC2)NCC3=CSN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-[2-(3-Hydroxyphenyl)acetyl]pyrrolidin-2-yl]-1-phenylethanone](/img/structure/B7647945.png)
![N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]furan-3-carboxamide](/img/structure/B7647959.png)
![N-[1-(2-fluoro-5-methylphenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7647961.png)
![N-[(2-ethoxypyridin-3-yl)methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B7647968.png)

![N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]-1-(1,3-thiazol-2-yl)piperidin-4-amine](/img/structure/B7647980.png)
![N-[2,2-dimethyl-3-(oxan-4-yl)propyl]-3-hydroxybenzamide](/img/structure/B7647983.png)
![2-methyl-N-[1-(1,3-thiazol-2-yl)piperidin-4-yl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-amine](/img/structure/B7647997.png)
![N-cyclohexyl-3-[[1-(1,3-thiazol-2-yl)piperidin-4-yl]amino]propanamide](/img/structure/B7648012.png)
![N-(3-chloro-4-hydroxyphenyl)-3-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]propanamide](/img/structure/B7648016.png)
![Methyl 2-[3-[[1-(furan-3-carbonyl)piperidin-4-yl]amino]phenyl]acetate](/img/structure/B7648022.png)

![1,3-dimethyl-N-[1-(3,3,3-trifluoropropyl)piperidin-4-yl]pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7648039.png)
![3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-2-hydroxypropyl]-5,6-dimethylpyrimidin-4-one](/img/structure/B7648054.png)